molecular formula C13H19BrClNO B1374524 4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-39-5

4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1374524
CAS RN: 1220019-39-5
M. Wt: 320.65 g/mol
InChI Key: AJQSTWUSJNYRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19BrClNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride” consists of a piperidine ring attached to a bromophenoxy group .

Scientific Research Applications

Anticancer Agent

4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride: has shown promise as an anticancer agent. Piperidine derivatives, including this compound, have been studied for their potential to act against various types of cancers. They are known to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK . These pathways are critical in the proliferation and survival of cancer cells, and their modulation can lead to cell cycle arrest and inhibition of cell migration, thereby reducing the survivability of cancer cells.

Synthesis of Pharmaceutical Compounds

This piperidine derivative is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its structure allows for the creation of complex molecules that are used in the development of new drugs. The versatility of piperidine rings makes them a valuable component in drug design, contributing to the synthesis of more than twenty classes of pharmaceuticals .

Tubulin Inhibition

Some piperidine derivatives have been identified as tubulin inhibitors, which is a promising approach for the treatment of cancer. Tubulin is a protein that is pivotal in cell division, and its inhibition can lead to the effective suppression of tumor growth. For instance, certain piperidine-carboxamides have been recognized as potent anticancer agents for treating prostate cancer .

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors when handling piperidine derivatives .

properties

IUPAC Name

4-[2-(4-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQSTWUSJNYRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.